N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the thiadiazole ring, combined with the fluorophenyl group, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with thiocarbonyl diimidazole to form the intermediate, which is then cyclized using hydrazine hydrate to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
N-(3-fluorophenyl)-N′-(2-thiazolyl)urea: Exhibits herbicidal activity and cytokinin-like effects.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Used as an antibacterial agent.
Uniqueness: N-(3-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of the thiadiazole ring and fluorophenyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H6FN3OS |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(3-fluorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H6FN3OS/c10-6-2-1-3-7(4-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
InChI Key |
WDFLXMFCQMKPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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